Cas no 87-52-5 (Gramine)

Gramine structure
Gramine structure
Nombre del producto:Gramine
Número CAS:87-52-5
MF:C11H14N2
Megavatios:174.242262363434
MDL:MFCD00005629
CID:34421
PubChem ID:6890

Gramine Propiedades químicas y físicas

Nombre e identificación

    • 3-(Dimethylaminomethyl)indole
    • (1H-INDOL-3-YLMETHYL)-DIMETHYL-AMINE
    • 3-((N,N-DIMETHYLAMINO)METHYL)INDOLE
    • BETA-DIMETHYLAMINOMETHYLINDOLE
    • DONAXINE
    • n,n-dimethyl-1h-indole-3-methanamine
    • TIMTEC-BB SBB003799
    • 1H-Indol-3-yl-N,N-dimethylmethanamine
    • 3-((dimethylamino)methyl)-indol
    • 3-Dimethylaminomethylindol (gramin)
    • b-(Dimethylaminomethyl)indole
    • Donaxin
    • Indole, 3-[(dimethylamino)methyl]-
    • n,n-dimethyl-1h-indole-3-methanamin
    • N,N-Dimethyl-1H-indole-3-methylamine
    • 1H-Indole-3-methanamine, N,N-dimethyl-
    • indol-3-ylmethyldimethylamine
    • Gramine
    • 1-(1H-indol-3-yl)-N,N-dimethylmethanamine
    • GRAMINE(RG)
    • 1H-Indole-3-methanamine,N,N-dimethyl
    • 3-(N,N-dimethylaminomethyl) indole
    • for Cefixime
    • GCLH
    • Gramin
    • Indole,3-[(dimethylamino)methyl]
    • NSC 16892
    • (1H-indol-3-ylmethyl)dimethylamine
    • (Indol-3-ylmethyl)dimethylamine
    • 3-[(Dimethylamino)methyl]indole
    • Donaxine;Gramine
    • Indolalkylamine der.
    • Gramine, 99%
    • 3-(N,N-Dimethylaminomethyl)indole
    • Indole, 3-[(dimethylamin
    • SPBio_002817
    • beta-(Dimethylaminomethyl)indole
    • MFCD00005629
    • s2304
    • SW196552-2
    • 1-(1H-indol-3-yl)-N,N-dimethyl-methanamine
    • LS-82953
    • AKOS001055234
    • Oprea1_150946
    • BRD-K26005076-001-03-7
    • 1H-Indol-3-yl-N,N-dimethylmethanamine #
    • CHEMBL254348
    • SR-01000636080-1
    • Prestwick0_000629
    • Prestwick3_000629
    • InChI=1/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H
    • MLS002153919
    • Prestwick_245
    • UNII-FGQ8A78L14
    • [(1H-indol-3-yl)methyl]dimethylamine
    • INDOLE, 3-((DIMETHYLAMINO)METHYL)-
    • EN300-05999
    • SMR000112262
    • NCGC00016343-02
    • Enamine_005691
    • 87-52-5
    • indol-3-ylmethyldimethylamin
    • Prestwick2_000629
    • HMS2268O03
    • NCGC00016343-04
    • NCGC00016343-05
    • 3-[Dimethylaminomethyl]indole
    • HMS3651E18
    • GRAMINE [MI]
    • beta -dimethylaminomethylindole
    • NCGC00016343-01
    • CHEBI:28948
    • (1H-indol-3-yl)-N,N-dimethylmethanamine
    • NSC16892
    • WLN: T56 BMJ D1N1&1
    • BSPBio_000598
    • N,N-Dimethyl-1H-indole-3-methanamine, 9CI
    • 3-((DIMETHYLAMINO)METHYL)INDOLE
    • C08304
    • SR-01000636080
    • CS-0007885
    • (1H-Indol-3-ylmethyl)-dimethylamine
    • CCG-46378
    • SCHEMBL445889
    • NCGC00142364-03
    • 3-[(Dimethylamino)methyl]-Indole
    • TNP00029
    • A842252
    • STL146344
    • AC-15584
    • AI3-52146
    • HMS1410C15
    • HB0305
    • NCGC00142364-02
    • SR-01000636080-4
    • .BETA.-(DIMETHYLAMINOMETHYL)INDOLE
    • EINECS 201-749-8
    • HY-N0166
    • AS-11847
    • Z56917380
    • FGQ8A78L14
    • BPBio1_000658
    • IDI1_007926
    • 3-Dimethylaminomethylindole;3-(DIMETHYLAMINOMETHYL)INDOLE
    • CAS-87-52-5
    • D0653
    • NCGC00142364-01
    • BRD-K26005076-001-06-0
    • NSC-16892
    • 3-((Dimethylamino)methyl)-Indole
    • FT-0603302
    • .beta.-Dimethylaminomethylindole
    • SY005107
    • Q420118
    • HMS1569N20
    • SCHEMBL63578
    • DTXSID3058955
    • NCGC00016343-03
    • Prestwick1_000629
    • 4,5,6,7-TETRAHYDRO-THIAZOLO[5,4-C]PYRIDINEHYDROCHLORIDESALT
    • HMS2096N20
    • Gramine (6CI)
    • Indole, 3-[(dimethylamino)methyl]- (8CI)
    • N,N-Dimethyl-1H-indole-3-methanamine (ACI)
    • 3-[(Dimethylamino)methyl]-1H-indole
    • β-(Dimethylaminomethyl)indole
    • C11H14N2
    • 3-((N,N-Dimethylamino)methyl)indole (Gramine)
    • NS00039200
    • Gramine,98%
    • NCGC00016343-13
    • DB-057006
    • BRD-K26005076-001-12-8
    • indole, 3-dimethylaminomethyl-
    • DTXCID5048552
    • MDL: MFCD00005629
    • Renchi: 1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
    • Clave inchi: OCDGBSUVYYVKQZ-UHFFFAOYSA-N
    • Sonrisas: C1C=C2NC=C(C2=CC=1)CN(C)C
    • Brn: 140521

Atributos calculados

  • Calidad precisa: 174.115698g/mol
  • Carga superficial: 0
  • XLogP3: 1.8
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 174.115698g/mol
  • Masa isotópica única: 174.115698g/mol
  • Superficie del Polo topológico: 19Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 168
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Peso molecular: 174.24
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.0715 (rough estimate)
  • Punto de fusión: 131.0 to 134.0 deg-C
  • Punto de ebullición: 293.9℃ at 760 mmHg
  • Punto de inflamación: Fahrenheit: 332.6 ° f < br / > Celsius: 167 ° C < br / >
  • índice de refracción: 1.5500 (estimate)
  • Disolución: 481.1 mg/L @ 25 °C (est)
  • Coeficiente de distribución del agua: Almost insoluble
  • PSA: 19.03000
  • Logp: 2.22950
  • Merck: 4533
  • Disolución: Soluble in alcohol, ether, chloroform, slightly soluble in cold acetone, almost soluble in water and petroleum ether in the future

Gramine Información de Seguridad

Gramine Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Gramine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB281923-25 g
3-(Dimethylaminomethyl)indole
87-52-5
25g
€79.60 2023-04-26
abcr
AB281923-5 g
3-(Dimethylaminomethyl)indole
87-52-5
5g
€63.40 2023-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6519-10mg
Gramine
87-52-5 98.44%
10mg
¥ 148 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6519-100mg
Gramine
87-52-5 98.44%
100mg
¥ 747 2023-09-07
Enamine
EN300-05999-50.0g
[(1H-indol-3-yl)methyl]dimethylamine
87-52-5 95%
50g
$90.0 2023-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023134-20mg
Gramine
87-52-5 98%()
20mg
¥204 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G22860-20mg
Gramine
87-52-5 ,≥98%
20mg
¥118.0 2023-09-07
Ambeed
A719845-500g
1-(1H-Indol-3-yl)-N,N-dimethylmethanamine
87-52-5 98%
500g
$394.0 2025-02-24
TRC
G779950-5g
Gramine
87-52-5
5g
$ 224.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6519-50 mg
Gramine
87-52-5 98.14%
50mg
¥498.00 2022-04-26

Gramine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sulfur dioxide Solvents: Acetonitrile
Referencia
The activation of aminals and aminol ethers by sulfur dioxide and their reactions with electron rich aromatic compounds
Heaney, Harry; et al, Tetrahedron, 1997, 53(39), 13361-13372

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Water
Referencia
A facile synthesis of 3-substituted indoles
Nagarathnam, Dhanapalan, Journal of Heterocyclic Chemistry, 1992, 29(4), 953-8

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Acetic acid ,  1,4-Dioxane ,  Water ;  5 min, 0 °C
1.2 Solvents: Water ;  0 °C; 2 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
Visible-light-induced cascade dearomatization cyclization between alkynes and indole-derived bromides: a facile strategy to synthesize spiroindolenines
Gao, Xiaoshuang; et al, Chemical Communications (Cambridge, 2020, 56(90), 14047-14050

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Ethanol ,  Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 24 h, rt
Referencia
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity
Nimbarte, Vijaykumar D. ; et al, ChemMedChem, 2021, 16(10), 1667-1679

Synthetic Routes 5

Condiciones de reacción
Referencia
Halogenation of 1-substituted skatoles. Preparation of 3-bromomethylindoles
Hino, Tohru; et al, Chemical & Pharmaceutical Bulletin, 1975, 23(11), 2990-7

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  72 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, 70 °C
2.2 Reagents: Water ;  cooled
Referencia
Novel Preparation of Hemiaminal Derivatives with BPO and N,N-Dimethylamides and Their Synthetic Use for (Aminomethyl)indoles
Nakamura, Kohei; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4713-4722

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referencia
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Synthetic Routes 8

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Zinc chloride Solvents: Ethanol ;  90 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
Referencia
Efficient and practical synthesis of Mannich bases related to gramine mediated by zinc chloride
Dai, Hong-Guang; et al, Synthetic Communications, 2006, 36(13), 1829-1835

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13
Referencia
Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation
Li, Ji-Tai; et al, Ultrasonics Sonochemistry, 2010, 18(1), 42-44

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfur dioxide
Referencia
Bis(dimethylamino)methane
Duplantier, Allen J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  10 min, 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  5 min, 0 - 5 °C; rt; 16 h, 50 °C
1.3 Reagents: Methanol ;  10 min, rt
Referencia
A practical synthesis of indole-based heterocycles using an amidoaluminum-mediated strategy
Todd, Robert; et al, Synthesis, 2009, (11), 1846-1850

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, 70 °C
1.2 Reagents: Water ;  cooled
Referencia
Novel Preparation of Hemiaminal Derivatives with BPO and N,N-Dimethylamides and Their Synthetic Use for (Aminomethyl)indoles
Nakamura, Kohei; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4713-4722

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium borohydride
Referencia
Reaction of nitro compounds with immonium salts. 1. Nitrovinylation of indoles
Babievskii, K. K.; et al, Izvestiya Akademii Nauk SSSR, 1977, (10), 2310-13

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  2 h, 160 °C
Referencia
Synthesis of N-1-Skatyl Uracil Derivatives
Chernikova, I. B.; et al, Chemistry of Natural Compounds, 2017, 53(2), 333-337

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… Solvents: Toluene ;  36 h, 140 °C
Referencia
Divergence in CH alkylation of indoles under Mn catalysis
Mondal, Akash; et al, Catalysis Science & Technology, 2023, 13(19), 5745-5756

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Discovery of Potent, Selective, Orally Active, Nonpeptide Inhibitors of Human Mast Cell Chymase
Greco, Michael N.; et al, Journal of Medicinal Chemistry, 2007, 50(8), 1727-1730

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
2.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 bar, rt
Referencia
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 1 h, rt
2.1 Solvents: Ethanol ,  Acetonitrile ;  2 h, rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 24 h, rt
Referencia
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity
Nimbarte, Vijaykumar D. ; et al, ChemMedChem, 2021, 16(10), 1667-1679

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sulfur dioxide Solvents: Acetonitrile ;  4 d
Referencia
Sulfur dioxide
Burke, Steven D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 bar, rt
Referencia
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Synthetic Routes 22

Condiciones de reacción
1.1 Solvents: Dimethylformamide
2.1 Reagents: Sodium borohydride
Referencia
Reaction of nitro compounds with immonium salts. 1. Nitrovinylation of indoles
Babievskii, K. K.; et al, Izvestiya Akademii Nauk SSSR, 1977, (10), 2310-13

Gramine Raw materials

Gramine Preparation Products

Gramine Proveedores

Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:87-52-5)Gramine
Número de pedido:TBP03970
Estado del inventario:in Stock
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureza:>98%
Información sobre precios actualizada por última vez:Tuesday, 21 January 2025 17:58
Precio ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:87-52-5)Gramine
Número de pedido:27442214
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:03
Precio ($):discuss personally
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